molecular formula C16H19NO2 B11861565 Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester CAS No. 371247-56-2

Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B11861565
CAS No.: 371247-56-2
M. Wt: 257.33 g/mol
InChI Key: AOCQAPXUHKJZLG-UHFFFAOYSA-N
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Description

tert-Butyl (naphthalen-2-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (naphthalen-2-ylmethyl)carbamate typically involves the reaction of naphthalen-2-ylmethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (naphthalen-2-ylmethyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (naphthalen-2-ylmethyl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Naphthalen-2-ylmethylamine and tert-butyl alcohol

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in multi-step synthesis processes.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.

Medicine

In medicinal chemistry, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used in the synthesis of drug candidates. It helps in protecting functional groups during the synthesis of active pharmaceutical ingredients (APIs).

Industry

In the chemical industry, the compound is used in the production of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (naphthalen-2-ylmethyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved off, releasing the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Ethyl carbamate

Comparison

tert-Butyl (naphthalen-2-ylmethyl)carbamate is unique due to the presence of the naphthalene ring, which provides additional stability and steric hindrance compared to simpler carbamates like tert-butyl carbamate and benzyl carbamate. The naphthalene ring also allows for additional functionalization, making it a versatile compound in organic synthesis.

Properties

CAS No.

371247-56-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-(naphthalen-2-ylmethyl)carbamate

InChI

InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)17-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3,(H,17,18)

InChI Key

AOCQAPXUHKJZLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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